N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a triazolo[4,3-b]pyridazin core
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N5/c13-7-1-3-8(4-2-7)17-9-5-6-10-18-19-11(12(14,15)16)21(10)20-9/h1-6H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXDKOWUISGDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN3C(=NN=C3C(F)(F)F)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazin structure. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. The fluorophenyl and trifluoromethyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be utilized in the study of biological processes and pathways. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to create new therapeutic agents.
Industry: In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-fluorophenyl)-3-(trifluoromethyl)pyrazolo[3,4-b]pyridazin-6-amine
N-(4-fluorophenyl)-3-(trifluoromethyl)imidazo[4,5-b]pyridazin-6-amine
N-(4-fluorophenyl)-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-6-amine
Uniqueness: N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its specific structural features and the resulting chemical and biological properties. Its unique combination of fluorophenyl and trifluoromethyl groups, along with the triazolo[4,3-b]pyridazin core, distinguishes it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
